RAF-265 derivative

BRAF V600E inhibitor biochemical IC50 kinase selectivity

The RAF-265 derivative CHIR-265 (CAS 927880-90-8) is an orally bioavailable, imidazo-benzimidazole small-molecule pan-RAF kinase inhibitor that simultaneously targets B-RAFV600E, wild-type B-RAF, C-RAF, and VEGFR2. Developed from a 2-arylaminobenzimidazole scaffold explicitly engineered to improve mut-RAF potency and pharmacokinetics over the first-generation multi-kinase inhibitor sorafenib, RAF-265 belongs to the benzimidazole reverse amide class and binds RAF kinases in a Type II (DFG-out) inactive conformation.

Molecular Formula C23H14F6N6O
Molecular Weight 504.39
Cat. No. B1149888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAF-265 derivative
Molecular FormulaC23H14F6N6O
Molecular Weight504.39
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(N2)C=C(C=C3)OC4=CC(=NC=C4)C5=NC=C(N5)C(F)(F)F
InChIInChI=1S/C23H14F6N6O/c24-22(25,26)12-1-3-13(4-2-12)32-21-33-16-6-5-14(9-17(16)34-21)36-15-7-8-30-18(10-15)20-31-11-19(35-20)23(27,28)29/h1-11H,(H,31,35)(H2,32,33,34)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RAF-265 Derivative (CHIR-265): A Pan-RAF/VEGFR2 Benzimidazole Kinase Inhibitor for Preclinical and Translational Oncology


The RAF-265 derivative CHIR-265 (CAS 927880-90-8) is an orally bioavailable, imidazo-benzimidazole small-molecule pan-RAF kinase inhibitor that simultaneously targets B-RAFV600E, wild-type B-RAF, C-RAF, and VEGFR2 [1]. Developed from a 2-arylaminobenzimidazole scaffold explicitly engineered to improve mut-RAF potency and pharmacokinetics over the first-generation multi-kinase inhibitor sorafenib, RAF-265 belongs to the benzimidazole reverse amide class and binds RAF kinases in a Type II (DFG-out) inactive conformation [2]. The compound advanced through Phase I/II clinical trials in locally advanced or metastatic melanoma, demonstrating antitumor responses in both BRAF-mutant and BRAF wild-type patient populations—a feature that distinguishes it from Type I BRAFV600E-selective inhibitors such as vemurafenib and dabrafenib [3].

Why Generic Substitution Fails for RAF-265 Derivative: Evidence-Based Differentiation from Sorafenib, Vemurafenib, and Dabrafenib


RAF-265 cannot be substituted by sorafenib despite their shared multi-kinase benzimidazole ancestry, because RAF-265 achieves approximately 76-fold greater biochemical potency against B-RAFV600E (IC50 ~0.5 nM vs ~38 nM for sorafenib) via a structurally optimized imidazo-benzimidazole core [1]. Substitution with BRAFV600E-selective Type I inhibitors such as vemurafenib or dabrafenib is precluded by their near-complete lack of clinical activity in BRAF wild-type melanoma—where RAF-265 has demonstrated confirmed objective responses (including one complete response) owing to its pan-RAF inhibition profile [2]. Additionally, RAF-265 possesses an exceptionally long terminal serum half-life of approximately 200 hours, which is 4–25 times longer than any clinically approved RAF inhibitor, making direct pharmacokinetic interchange impossible without redesigning dosing regimens [2].

Quantitative Differentiation Evidence for RAF-265 Derivative: Head-to-Head and Cross-Study Comparator Analysis


B-RAFV600E Biochemical Potency: RAF-265 Derivative Achieves ~76-Fold Greater Inhibition than Sorafenib in Cell-Free Enzymatic Assays

In head-to-head biochemical assays from the same discovery program, RAF-265 (compound 1) inhibited B-RAFV600E with an IC50 of 0.0005 μM (0.5 nM), representing a 76-fold improvement in potency relative to sorafenib, which inhibits B-RAFV600E with an IC50 of approximately 38 nM [1]. RAF-265 also inhibited wild-type B-RAF (IC50 = 0.070 μM) and C-RAF (IC50 = 0.019 μM), confirming its pan-RAF profile across all three RAF isoforms at sub-100 nanomolar concentrations [1]. This potency gain was achieved through structural optimization of the benzimidazole scaffold—specifically, introduction of a 5-CF3-imidazole hinge-binding motif and a 4-CF3-anilide substitution that simultaneously enhanced target engagement and metabolic stability over earlier leads [1].

BRAF V600E inhibitor biochemical IC50 kinase selectivity melanoma sorafenib comparator

Clinical Activity in BRAF Wild-Type Melanoma: RAF-265 Derivative Produces Objective Responses Where Vemurafenib and Dabrafenib Are Ineffective

In the first-in-human Phase I dose-escalation trial (CHIR-265-MEL01, N=77), RAF-265 produced objective responses (RECIST) in both BRAF-mutant and BRAF wild-type (WT) melanoma patients: 8 of 66 evaluable patients (12.1%) achieved an objective response (7 partial, 1 complete), including 3 responses in patients with BRAF-WT tumors [1][2]. This contrasts sharply with vemurafenib and dabrafenib, which are clinically ineffective in BRAF-WT melanoma due to their Type I, mutant-selective binding mode that fails to inhibit C-RAF and can paradoxically activate MAPK signaling in WT contexts [3]. In a preclinical patient-derived xenograft (PDX) study, 7 of 17 orthotopically implanted patient tumors (41%) responded to RAF-265 with >50% tumor growth reduction; strikingly, 5 of 7 responders (71%) were BRAF-WT, including tumors harboring c-KITL576P and N-RASQ61R mutations [4]. The selective BRAF inhibitors vemurafenib and dabrafenib have no reported clinical activity in BRAF-WT melanoma patients, underscoring a non-substitutable differentiation [3].

BRAF wild-type melanoma pan-RAF inhibitor clinical response vemurafenib comparator dabrafenib comparator

Terminal Half-Life: RAF-265 Derivative Exhibits ~200-Hour Serum Half-Life, 4–25× Longer than All Approved RAF Inhibitors

RAF-265 exhibited a remarkably prolonged terminal serum half-life of approximately 200 hours in the Phase I clinical trial, with a maximum tolerated dose of 48 mg once daily on a continuous schedule [1]. This half-life is 4-fold longer than sorafenib (25–48 hours), 3.5-fold longer than vemurafenib (~57 hours), 25-fold longer than dabrafenib (~8 hours), and approximately 32-fold longer than encorafenib (3.5–6.3 hours) [2][3][4]. The extended half-life enables once-daily dosing with sustained target inhibition over the entire dosing interval, as evidenced by dose-dependent p-ERK suppression in paired tumor biopsies [1]. However, the very long half-life also contributes to prolonged steady-state accumulation (requiring approximately 40–50 days to reach steady state), which imposes specific procurement and study design considerations: washout periods must be substantially longer than for other RAF inhibitors, and chronic dosing studies require careful monitoring of cumulative toxicity—particularly vitreous floaters (27% incidence) and fatigue (52%) observed in the clinic [1].

pharmacokinetics half-life dosing regimen sorafenib comparator vemurafenib comparator

Engineered CYP3A4 Selectivity: RAF-265 Derivative Structure–Activity Optimization Reduced Cytochrome P450 Liability Compared with Early Benzimidazole Leads

During the lead optimization campaign that produced RAF-265, systematic SAR exploration revealed that CYP3A4 inhibition—a significant liability of early benzimidazole leads—could be modulated by the anilide substitution pattern. Moving the tert-butyl group from the 3-position (compound 11) to the 4-position (compound 12) improved CYP3A4 selectivity, an improvement that translated into the corresponding 4-CF3 analogue RAF-265 (compound 1), which exhibited a favorable CYP3A4 profile alongside maintained cellular potency [1]. In human liver microsomes, RAF-265 is metabolized primarily by CYP3A4 (70%) and CYP2C19 (20%), with less than 6% of the parent drug excreted unchanged in urine, confirming hepatic clearance as the predominant elimination route [2]. The engineered reduction in CYP3A4 inhibition distinguishes RAF-265 from sorafenib, which is both a substrate and, at higher concentrations, an inhibitor of CYP3A4, creating potential for drug-drug interactions (DDIs) with co-administered CYP3A4 substrates [3]. Unlike dabrafenib, which induces CYP3A4 via the pregnane X receptor (PXR) and reduces exposure of co-medications, RAF-265 was not reported to cause clinically significant CYP induction at therapeutic doses [4].

CYP3A4 inhibition drug-drug interaction metabolic stability structure-activity relationship benzimidazole scaffold

Pan-RAF Inhibition Avoids Paradoxical MAPK Activation: RAF-265 Derivative vs. BRAF-Selective Dabrafenib in BRAF-WT/RAS-Mutant Tumor Models

In a systematic comparison study using BRAF-wild-type/KRAS-mutant non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) cell lines, dabrafenib (a BRAF-selective Type I inhibitor) robustly induced paradoxical ERK phosphorylation—a well-characterized mechanism of therapeutic resistance that can promote tumor growth in BRAF-WT contexts [1]. In contrast, RAF-265, as a pan-RAF inhibitor that simultaneously inhibits BRAF and CRAF, did not induce sustained paradoxical MAPK activation at concentrations that achieve full RAF target engagement; paradoxical ERK activation was observable only at low-to-intermediate RAF-265 concentrations (0.1–2.5 μM) and not at higher, therapeutically relevant concentrations [1]. This mechanistic differentiation arises because dabrafenib binding to one RAF protomer promotes RAF dimerization and transactivation of the uninhibited protomer, whereas RAF-265 binding to both BRAF and CRAF in a Type II (DFG-out) conformation suppresses this dimerization-dependent activation [2]. Functionally, this translated into the finding that combining RAF-265 with the MEK inhibitor trametinib did not produce synergistic growth inhibition in BRAF-WT/RAS-mutant lines (unlike dabrafenib + trametinib), confirming that RAF-265 as a single agent already abrogates the RAF-MEK-ERK signaling axis in these contexts [1].

paradoxical MAPK activation pan-RAF inhibitor BRAF wild-type KRAS mutant dabrafenib comparator drug resistance

Dual RAF/VEGFR2 Inhibition: RAF-265 Derivative Provides Concurrent MAPK Pathway Suppression and Anti-Angiogenic Activity Not Achievable with BRAF-Selective Inhibitors

RAF-265 potently inhibits VEGFR2 phosphorylation with an EC50 of 30 nM in cell-free assays, providing concurrent anti-angiogenic activity alongside RAF kinase inhibition . In the Phase I clinical trial, pharmacodynamic evidence of VEGFR2 pathway modulation was confirmed by a significant temporal increase in placental growth factor (PlGF) levels and a corresponding decrease in soluble VEGFR-2 (sVEGFR-2) levels across all dose cohorts, consistent with effective VEGFR2 target engagement in patients [1]. Among RAF inhibitors, only sorafenib shares this dual RAF/VEGFR2 profile, but sorafenib achieves VEGFR2 inhibition (IC50 ~90 nM) with approximately 3-fold lower potency than RAF-265 (EC50 30 nM) . In contrast, vemurafenib, dabrafenib, and encorafenib are selective BRAF inhibitors with negligible VEGFR2 activity and therefore lack the anti-angiogenic component that may be relevant for tumor types where both MAPK-driven proliferation and VEGF-driven angiogenesis contribute to disease progression [2]. This dual mechanism makes RAF-265 uniquely suitable for experimental models where simultaneous blockade of tumor-cell-intrinsic RAF signaling and host-stromal VEGFR2 signaling is desired—for instance, in patient-derived xenograft models with angiogenic phenotypes.

VEGFR2 inhibition anti-angiogenic dual kinase inhibitor sorafenib comparator vemurafenib comparator tumor microenvironment

Optimal Research and Industrial Application Scenarios for RAF-265 Derivative Based on Quantitative Differentiation Evidence


BRAF Wild-Type and RAS-Mutant Oncology Models Requiring Pan-RAF Coverage Without Paradoxical MAPK Activation

RAF-265 is the compound of choice for preclinical in vitro and in vivo studies in BRAF-WT melanoma, KRAS-mutant NSCLC, and KRAS-mutant PDAC models where BRAF-selective inhibitors (vemurafenib, dabrafenib, encorafenib) are mechanistically unsuitable due to their inability to inhibit C-RAF and their propensity to induce paradoxical MAPK activation. As demonstrated in the direct head-to-head comparison with dabrafenib, RAF-265 at concentrations ≥2.5 μM suppresses both BRAF and CRAF in a Type II conformation without triggering compensatory ERK reactivation, making it the preferred single-agent RAF inhibitor for dissecting MAPK pathway biology in RAS-driven tumors [1]. The confirmed clinical activity in BRAF-WT melanoma patients (including one complete response and two partial responses) further supports its translational relevance in these molecular contexts [2].

Long-Acting In Vivo Pharmacodynamic Studies Leveraging the 200-Hour Half-Life for Sustained Target Engagement

For chronic dosing studies in rodent xenograft or PDX models where maintaining continuous RAF/VEGFR2 pathway suppression is critical, RAF-265's approximately 200-hour terminal half-life enables once-daily oral dosing (e.g., 40 mg/kg/day) with sustained p-MEK and p-ERK suppression throughout the dosing interval—a PK advantage documented in paired tumor biopsies from the Phase I trial showing dose-dependent p-ERK inhibition [1]. This is in contrast to dabrafenib (8-h half-life, requiring twice-daily dosing) and encorafenib (3.5–6.3-h half-life, requiring twice-daily dosing), which produce fluctuating target engagement that can confound PK/PD modeling [2]. Researchers should, however, account for the protracted washout period when designing recovery or treatment-withdrawal arms.

Combined MAPK Pathway and Angiogenesis Inhibition in Single-Agent Tumor Microenvironment Studies

RAF-265 uniquely enables single-agent interrogation of dual RAF and VEGFR2 inhibition in tumor models where both oncogenic MAPK signaling and host stromal angiogenesis contribute to tumor growth. The EC50 of 30 nM for VEGFR2 phosphorylation—confirmed clinically by significant modulation of angiogenic biomarkers (PlGF increase, sVEGFR-2 decrease) in patient plasma—provides a level of anti-angiogenic activity that is absent from all BRAF-selective inhibitors (vemurafenib, dabrafenib, encorafenib) and is approximately 3-fold more potent than sorafenib's VEGFR2 inhibition [1]. This makes RAF-265 an ideal tool compound for studies requiring combined MAPK + VEGFR pathway suppression without the experimental complexity of dual-agent dosing regimens [2].

CYP3A4 Drug-Drug Interaction Profiling and Combination Therapy Design

The engineered CYP3A4 profile of RAF-265—achieved through deliberate SAR optimization during the lead benzimidazole series—makes it a more interpretable partner for combination studies with CYP3A4-metabolized agents compared with sorafenib (CYP3A4 substrate and inhibitor) or dabrafenib (CYP3A4/PXR inducer). With 70% metabolism via CYP3A4 and measurable but limited CYP3A4 inhibition (IC50 >40 μM in midazolam hydroxylation assays vs. 3.3–34 μM for earlier leads), RAF-265 presents a manageable DDI risk profile for co-administration with standard-of-care agents in translational combination therapy studies [1]. This is particularly relevant for preclinical evaluation of RAF-265 combined with PI3K/mTOR inhibitors (e.g., BEZ-235), which has shown synergistic activity in thyroid cancer xenograft models [2].

Quote Request

Request a Quote for RAF-265 derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.